molecular formula C11H20N2O4 B150714 (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate CAS No. 254881-77-1

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

Cat. No. B150714
M. Wt: 244.29 g/mol
InChI Key: IOLQYMRFIIVPMQ-JGVFFNPUSA-N
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Description

The compound (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative that is of interest due to its potential use in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the synthesis, structure, and reactivity of (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate.

Synthesis Analysis

The synthesis of related chiral pyrrolidine derivatives often involves stereoselective or enantioselective methods to achieve the desired configuration. For example, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates is achieved by parallel kinetic resolution of a cyclopentene derivative . Similarly, the synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, is accomplished through diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine . These methods could potentially be adapted for the synthesis of (2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate by choosing appropriate starting materials and reaction conditions that favor the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of chiral pyrrolidine derivatives is characterized by the presence of multiple stereocenters, which can significantly influence the compound's physical and chemical properties, as well as its biological activity. For instance, the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid involves several steps that ensure the retention of the desired stereochemistry . The presence of tert-butyl and other protecting groups in these molecules is crucial for the stability of the chiral centers during synthesis and further functionalization.

Chemical Reactions Analysis

Chiral pyrrolidine derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. The tert-butyl group is commonly used as a protecting group for amines, as seen in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin . The protecting groups can be removed or modified post-synthesis to yield the final desired product. The reactivity of these compounds can be further tailored by the introduction of substituents that influence the electronic and steric environment around the reactive centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral pyrrolidine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The introduction of fluorine atoms, as seen in the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, can significantly alter these properties . Such modifications can enhance the compound's stability, reactivity, or suitability for specific applications, such as in 19F NMR for sensitive detection in medicinal chemistry.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a crucial role in the pharmacological profile of chemical compounds. Research has shown that the design, synthesis, and exploration of biological activity of enantiomerically pure compounds, such as certain pyrrolidine derivatives, can significantly influence their effectiveness. These studies highlight the importance of stereochemistry in developing more effective pharmaceutical agents by selecting the most beneficial enantiomer and purifying drug substances from less active ones (Veinberg et al., 2015).

Environmental Occurrence and Toxicity of Phenolic Antioxidants

Research into synthetic phenolic antioxidants, which share structural similarities with the compound of interest, provides insights into their environmental presence, human exposure, and potential toxicity. These studies are crucial for understanding how such compounds, and by extension similar ones, interact with the environment and human health. The findings suggest a need for developing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemates, including pyrrolidine derivatives, underlines the significance of chiral catalysts in asymmetric synthesis. This area of research is pivotal for the synthesis of enantiopure compounds, showcasing the broad utility of such chemical processes in producing pharmaceuticals and other high-value chemical products (Pellissier, 2011).

Decomposition of Methyl Tert-Butyl Ether

Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor shed light on the environmental remediation of ether compounds. This research is indicative of methodologies that could be applied to similar compounds for reducing environmental pollution (Hsieh et al., 2011).

Bioactivities of Di-Tert-Butylphenol Analogs

Investigations into the bioactivities of 2,4-di-tert-butylphenol and its analogs, including their natural sources and toxic effects, highlight the ecological and biological interactions of such compounds. Understanding the natural occurrence and biological effects of these compounds informs their potential applications and impacts (Zhao et al., 2020).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLQYMRFIIVPMQ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate

CAS RN

254881-77-1
Record name 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
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Synthesis routes and methods I

Procedure details

A solution of 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, THF and PPh3 and water is refluxed for about 6 hours and then concentrated. The residue is dissolved in Et2O and treated with HCl. The aqueous layer is extracted, washed, dried and concentrated to afford 4-amino-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (32).
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Synthesis routes and methods II

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